tert-Butyl benzo[b]thiophen-2-ylcarbamate
Description
Foundational Significance of the Benzo[b]thiophene Heterocyclic System in Chemical Research
The benzo[b]thiophene scaffold, an aromatic heterocyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in medicinal chemistry. nih.govorgsyn.org This structural motif is considered a "privileged structure" because it is a recurring feature in a multitude of pharmacologically active compounds. nih.govorgsyn.org Its significance stems from its ability to interact with various biological targets, leading to a broad spectrum of therapeutic effects.
Derivatives of benzo[b]thiophene have been shown to exhibit an impressive array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties. The planar, electron-rich nature of the benzo[b]thiophene ring system facilitates binding to enzymes and receptors, making it an attractive framework for the design of new drugs. nih.gov Several approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antiasthmatic Zileuton, contain the benzo[b]thiophene core, underscoring its therapeutic relevance and success in clinical applications. orgsyn.org Consequently, the synthesis of new benzo[b]thiophene derivatives remains a vibrant and important area of chemical research. nih.gov
The Carbamate (B1207046) Functional Group: Strategic Importance in Organic Synthesis and Chemical Biology
The carbamate functional group (-NHC(O)O-) is a versatile and crucial entity in modern organic chemistry. nih.gov Structurally, it can be viewed as a hybrid of an amide and an ester, which confers significant chemical stability. nih.govresearchgate.net This stability is a key reason for its widespread use in multi-step organic synthesis, particularly as a protecting group for amines. nih.gov
One of the most common carbamate protecting groups is the tert-butoxycarbonyl (Boc) group. researchgate.net By converting a reactive primary or secondary amine to a tert-butyl carbamate, chemists can render the nitrogen atom non-nucleophilic, thereby allowing chemical transformations to be performed on other parts of a complex molecule without interference from the amine. nih.govmdpi.com The Boc group is valued for its robustness under many reaction conditions and its straightforward removal under acidic conditions, which releases the free amine for subsequent reactions. mdpi.comlookchem.com
Beyond its role in synthesis, the carbamate linkage is a key structural component in numerous therapeutic agents and prodrugs. nih.govresearchgate.net Its inclusion in a molecule can enhance stability, improve cell membrane permeability, and allow for specific interactions with biological targets through hydrogen bonding.
Academic Rationale for Investigating tert-Butyl benzo[b]thiophen-2-ylcarbamate
The academic interest in this compound arises from the strategic combination of its two core components: the pharmacologically significant benzo[b]thiophene scaffold and the synthetically versatile tert-butyl carbamate functional group. The compound is primarily investigated for its role as a key synthetic intermediate or building block for the creation of more complex molecules.
The rationale is as follows:
Access to Novel Derivatives: The molecule provides a stable, protected form of 2-aminobenzo[b]thiophene. The 2-position of the benzo[b]thiophene ring is a common site for substitution in the development of pharmacologically active compounds. nih.gov
Controlled Synthesis: By using the Boc-protected form, researchers can introduce various functional groups elsewhere on the benzo[b]thiophene ring or build complex side chains from other starting points.
Late-Stage Functionalization: After other synthetic steps are complete, the Boc group can be selectively removed to reveal the free amine. This amine can then be converted into a wide range of other functional groups, such as amides, ureas, or sulfonamides, to create a library of novel compounds for biological screening. nih.gov
In essence, this compound is not typically studied for its own biological activity, but rather as a crucial precursor that enables the systematic and controlled synthesis of new benzo[b]thiophene derivatives with potential therapeutic applications.
Scope and Key Research Avenues within the Field
Research involving this compound and related structures is primarily focused on synthetic and medicinal chemistry. The main avenues of investigation include:
Development of Synthetic Methodologies: A key research area involves refining the methods for the synthesis of the compound itself. A plausible and efficient route is the Curtius rearrangement, starting from benzo[b]thiophene-2-carbonyl azide (B81097), a method proven effective for the analogous non-fused thiophene compound.
Synthesis of Compound Libraries: The primary application is its use as a starting material to generate collections of new benzo[b]thiophene derivatives. Research focuses on the deprotection of the Boc group followed by reaction of the resulting 2-aminobenzo[b]thiophene with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to produce a diverse set of final compounds.
Structure-Activity Relationship (SAR) Studies: Once a library of derivatives is synthesized, a major research effort is dedicated to evaluating their biological activity. By systematically altering the substituent attached to the 2-amino position and observing the effect on a specific biological target (e.g., an enzyme or receptor), researchers can establish structure-activity relationships. This helps in identifying the key molecular features required for potency and selectivity, guiding the design of more effective therapeutic agents. orgsyn.org
The overarching goal is to leverage this versatile building block to explore new chemical space around the benzo[b]thiophene core in the quest for novel drug candidates.
Research Data Tables
Data for specific benzo[b]thiophene carbamate derivatives are often reported within the context of larger synthetic efforts. The following tables present representative data for related compounds, illustrating the types of synthetic outcomes and characterization that are central to this area of research.
Table 1: Synthesis and Characterization of the Analogous Compound, tert-Butyl N-(thiophen-2-yl)carbamate
This table provides data for the synthesis of the non-benzofused analog of the title compound, prepared via a Curtius Rearrangement.
| Parameter | Value |
| Starting Material | Thiophene-2-carbonyl azide |
| Reagent | tert-Butyl alcohol |
| Reaction | Curtius Rearrangement |
| Solvent | Toluene |
| Temperature | 100 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu) |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.26 g/mol |
Table 2: Synthesis of Substituted tert-Butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate Precursors
This table details the synthesis of various tert-butyl carbamate derivatives of benzo[b]thiophene, which serve as intermediates for antimicrobial agents. The data highlights the yields achieved for different substituents on the benzo[b]thiophene ring. nih.gov
| Compound | Substituent (R) | Starting Material | Yield (%) |
| 2a | H | Benzo[b]thiophene-2-carboxylic acid | 88% |
| 2b | 6-Chloro | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 79% |
| 2c | 6-Fluoro | 6-Fluorobenzo[b]thiophene-2-carboxylic acid | 42% |
| 2d | 6-Trifluoromethyl | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 64% |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-benzothiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLHJOYSZBEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525398 | |
| Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89673-36-9 | |
| Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl Benzo B Thiophen 2 Ylcarbamate and Its Analogs
Direct Synthetic Routes to Benzo[b]thiophen-2-ylcarbamates
Direct methods offer an efficient conversion from readily available benzo[b]thiophene-2-carboxylic acid derivatives to the target carbamate (B1207046). These routes are often characterized by the formation of a highly reactive intermediate, such as an isocyanate or an activated ester, which is then trapped to yield the final product.
The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into primary amines, ureas, or carbamates. wikipedia.orgnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate is a key intermediate that can be "trapped" by various nucleophiles. wikipedia.org For the synthesis of tert-butyl benzo[b]thiophen-2-ylcarbamate, the nucleophile is tert-butanol (B103910).
Acyl Azide Formation: Benzo[b]thiophene-2-carboxylic acid is first converted to an activated derivative, such as an acid chloride or mixed anhydride (B1165640). This is then reacted with an azide source, like sodium azide, to form benzo[b]thiophene-2-carbonyl azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can facilitate a one-pot conversion from the carboxylic acid. digitellinc.com
Rearrangement to Isocyanate: The acyl azide is heated in an inert solvent (e.g., toluene). This induces the rearrangement, eliminating nitrogen gas (N₂) and forming benzo[b]thiophen-2-yl isocyanate. wikipedia.orgnih.gov Research indicates this is a concerted process where the alkyl or aryl group migrates simultaneously with the departure of the nitrogen gas, ensuring retention of configuration at the migrating group. wikipedia.orgnih.gov
Nucleophilic Trapping: The in situ generated isocyanate is highly electrophilic and readily reacts with tert-butanol present in the reaction mixture. The alcohol's oxygen atom attacks the isocyanate's carbonyl carbon, leading to the formation of the stable tert-butyl carbamate product. nih.gov
This strategy is valued for its tolerance of a wide range of functional groups and the generally high yields of the resulting carbamates. nih.gov
Table 1: Key Transformations in the Curtius Rearrangement Route
| Step | Reactant(s) | Key Reagent(s) | Intermediate/Product |
| 1 | Benzo[b]thiophene-2-carboxylic acid | SOCl₂, NaN₃ or DPPA | Benzo[b]thiophene-2-carbonyl azide |
| 2 | Benzo[b]thiophene-2-carbonyl azide | Heat (Δ) | Benzo[b]thiophen-2-yl isocyanate |
| 3 | Benzo[b]thiophen-2-yl isocyanate | tert-Butanol | This compound |
Direct coupling methods provide an alternative to rearrangement-based strategies. These reactions form the carbamate bond by activating the carboxylic acid carbonyl group towards nucleophilic attack. A prominent example is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC).
In a typical DCC-mediated approach, benzo[b]thiophene-2-carboxylic acid is reacted directly with a protected amine source, such as tert-butyl carbazate (B1233558) (Boc-NHNH₂). mdpi.com The reaction is generally performed under anhydrous conditions in a solvent like dichloromethane (B109758) (DCM) and is often facilitated by a catalyst. mdpi.com
The mechanism involves the following key steps:
Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The terminal nitrogen of tert-butyl carbazate acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea.
Product Formation: This attack results in the formation of the desired C-N bond and the release of N,N'-dicyclohexylurea (DCU) as a byproduct. DCU is poorly soluble in many organic solvents and can often be removed by simple filtration.
To improve reaction rates and suppress side reactions, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is frequently added. mdpi.com This method is particularly useful for synthesizing analogs where the benzo[b]thiophene ring is substituted, as demonstrated by the successful synthesis of various tert-butyl 2-(substituted-benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylates. mdpi.comnih.gov
Table 2: Representative DCC-Mediated Coupling for Carbamate Analog Synthesis
| Benzo[b]thiophene Acid Derivative | Coupling Reagent | Catalyst | Product Yield | Reference |
| Benzo[b]thiophene-2-carboxylic acid | tert-Butyl carbazate | DMAP | 88% | mdpi.comnih.gov |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | tert-Butyl carbazate | DMAP | 79% | nih.gov |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | tert-Butyl carbazate | DMAP | 42% | mdpi.comnih.gov |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | tert-Butyl carbazate | DMAP | 64% | mdpi.comnih.gov |
Modular Synthesis via Benzo[b]thiophen-2-yl Amine Precursors
A modular or convergent synthetic approach involves the initial synthesis of benzo[b]thiophen-2-amine (B112646), which then serves as a scaffold for the subsequent introduction of the carbamate group. This strategy allows for greater flexibility in creating diverse analogs.
The most common method for converting an amine to its tert-butyl carbamate derivative is through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). fishersci.co.uk This process, known as Boc-protection, is a robust and high-yielding transformation.
The synthesis begins with the preparation of the precursor, benzo[b]thiophen-2-amine. Once the amine is obtained, it is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic mixture. fishersci.co.uk Boc anhydride is added, typically in a slight excess, along with a base. The base, which can range from sodium bicarbonate to 4-dimethylaminopyridine (DMAP), serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction. fishersci.co.uk The reaction is generally mild, proceeding efficiently at room temperature or with gentle heating. fishersci.co.uk The resulting this compound is stable and can be easily purified using standard techniques like extraction and chromatography.
Once the carbamate is formed, the nitrogen atom possesses a proton that can be substituted, allowing for further functionalization. The N-H bond of a carbamate is less acidic and less nucleophilic than that of a primary amine, but it can be deprotonated using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a nucleophilic nitrogen anion. youtube.com
This anion can then react with various electrophiles to introduce new substituents at the nitrogen position.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can introduce alkyl groups.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the carbamate nitrogen and an aryl halide, leading to N-aryl derivatives.
This post-carbamate formation functionalization provides a powerful tool for creating a library of N-substituted analogs, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.
Emerging and Nontraditional Synthetic Techniques
While the classical methods described above are reliable, research continues to uncover novel synthetic strategies. For the benzo[b]thiophene core, emerging techniques often focus on transition-metal-catalyzed C-H activation and cross-coupling reactions. researchgate.net For instance, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the regioselective synthesis of the benzo[b]thiophene scaffold itself. researchgate.net
Furthermore, palladium-catalyzed direct arylation techniques can be used to functionalize pre-existing thiophene (B33073) rings. researchgate.net Such methods could be adapted to synthesize functionalized benzo[b]thiophen-2-amine precursors in novel ways. Another area of development is the use of photoredox catalysis, which uses visible light to drive reactions under mild conditions, potentially offering new pathways for C-N bond formation or functionalization of the benzo[b]thiophene ring system. These advanced methods promise more efficient, atom-economical, and environmentally benign routes to this compound and its derivatives.
Microwave-Assisted Synthesis in Benzothiophene (B83047) Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry. researchgate.netfrontiersin.org The use of microwave irradiation facilitates rapid dielectric heating, leading to shorter reaction times compared to conventional heating methods. rsc.orgmanipal.edu This technology has been successfully applied to the synthesis of various benzothiophene scaffolds.
A notable application involves the rapid synthesis of 3-aminobenzo[b]thiophenes, key precursors for kinase inhibitors. rsc.orgrsc.org By irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with microwaves in the presence of a base, the desired products are obtained in high yields within minutes, a significant improvement over conventional methods that can take hours. rsc.org This approach has been utilized in the synthesis of complex scaffolds, including thieno[2,3-b]pyridines and benzo chemistryviews.orgrsc.orgthieno[3,2-d]pyrimidin-4-ones. rsc.org
Further research has demonstrated the utility of microwave assistance in demethylation reactions to produce hydroxy-substituted benzothiophenes and in the synthesis of benzothiophene-fused pyrrole (B145914) derivatives through cycloaddition and deoxygenation pathways. nih.govnih.gov These methods highlight the versatility of microwave chemistry in accessing a diverse range of functionalized benzothiophenes efficiently.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine, DMSO, 130 °C, Microwave | 3-Aminobenzo[b]thiophenes | 58–96% | rsc.orgrsc.org |
| C-(4-substituted-phenyl)-N-(benzoyl)-N-methylglycines, Benzo[b]thiophene 1,1-dioxide | Toluene, Microwave | Benzothiophene-fused pyrrole derivatives | Not specified | nih.gov |
| Methoxy-substituted 2-phenylbenzothiophenes | Pyridine hydrochloride, 300 W, Microwave, 10-15 min | Hydroxy-substituted 2-phenylbenzothiophenes | Not specified | nih.gov |
| 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Microwave irradiation | Benzothieno[2,3-d]pyrimidines | Higher than conventional | manipal.edu |
Electrochemical Functionalization of Carbamate Scaffolds
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electrons as reagents, thereby minimizing the use of external oxidants or reductants. rsc.org This approach has been increasingly applied to the functionalization of various organic molecules, including carbamate scaffolds. While direct electrochemical synthesis of this compound is not widely documented, the principles of electrochemical functionalization are highly relevant for its synthesis and modification.
One significant advancement is the electrochemical Hofmann rearrangement, which allows for the large-scale synthesis of carbamates from carboxamides. acs.org In this process, halogen species and base equivalents are generated electrochemically, driving the rearrangement in a simple, commercially available flow cell. acs.org This method is particularly noteworthy for its scalability, achieving a productivity of 104 mmol per hour on a 20 mmol scale. acs.org
Furthermore, electrochemical methods have been developed for the α-oxygenation of cyclic carbamates. epa.gov By employing an aminoxyl mediator, the oxidation of the carbamate substrate can proceed at a much lower potential (approximately 1 V lower) than direct electrochemical oxidation. This mediated process enhances functional group tolerance, allowing for the selective functionalization of complex molecules that would be incompatible with conventional Shono oxidations. epa.gov Electrocatalysis has also been employed for the three-component synthesis of novel carbamate compounds from CO2, amines, and N-alkenylsulfonamides, showcasing a sustainable route for CO2 fixation into valuable chemicals. rsc.orgrsc.org
| Method | Substrate | Key Features | Product | Yield | Reference |
|---|---|---|---|---|---|
| Electrochemical Hofmann Rearrangement | Benzamide | Hectogram scale in flow cell; electrochemically generated reagents. | Methyl carbamate | 62% | acs.org |
| Mediated Electrochemical α-Oxygenation | Cyclic Carbamates | Bicyclic aminoxyl mediator; low potential; high functional group tolerance. | α-Oxygenated cyclic carbamates | Not specified | epa.gov |
| Electrocatalyzed Three-Component Reaction | CO2, Amines, N-alkenylsulfonamides | CO2 fixation; mild, low-temperature conditions. | Novel carbamate compounds | Moderate to excellent | rsc.org |
| Electrocatalytic Synthesis from CO2 | Amines, CO2 | Atomically dispersed Cu on N-doped carbon nanosheets (Cu-N-C) catalyst. | N-phenylcarbamate | 71% | chemistryviews.org |
Directed Ortho-Metalation (DoM) Strategies for Substituted Benzothiophenes
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The methodology relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles, allowing for the precise installation of substituents.
The carbamate group is an effective DMG, making DoM a highly relevant strategy for synthesizing substituted precursors of this compound. For instance, N,N-dialkyl aryl O-carbamates can be readily functionalized via DoM prior to a cross-coupling event. nih.gov This sequential approach enables the synthesis of polysubstituted arenes that would be challenging to access otherwise.
A specific application of this strategy is the DoM–halocyclization route to prepare 2,3,7-trisubstituted benzothiophenes. thieme-connect.com The process begins with the DoM of an m-halophenyl-O-carbamate, followed by quenching with a disulfide to introduce a sulfanyl (B85325) group. Subsequent Sonogashira coupling and a final halocyclization step afford the functionalized benzothiophene core. This methodology is particularly valuable for introducing C7 oxygen substituents, which are difficult to incorporate using other methods. thieme-connect.com
| Strategy | Starting Material | Key Steps | Product | Reference |
|---|---|---|---|---|
| DoM–Halocyclization | m-Halophenyl-N,N-diethyl-O-carbamate | 1. DoM (LDA) and disulfide quench. 2. Sonogashira coupling. 3. Halocyclization. | 2,3,7-Trisubstituted benzothiophenes | thieme-connect.com |
| Sequential Functionalization/Cross-Coupling | Aryl O-carbamate | 1. Arene functionalization via DoM. 2. Site-selective Ni-catalyzed amination. | Polysubstituted aryl amines | nih.gov |
Solvent-Controlled Domino and Multicomponent Reactions
Domino and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules from simple precursors in a single operation. These reactions minimize waste by reducing the number of purification steps and are often highly atom-economical. researchgate.net The synthesis of benzothiophene derivatives has significantly benefited from the development of novel domino and MCR protocols.
A catalyst-free, three-component domino reaction has been developed for the synthesis of benzothiophene-fused pyrrolidones in water at room temperature. rsc.org This method offers significant advantages in terms of sustainability and operational simplicity. Another innovative approach involves a piperidine-catalyzed domino reaction between thioaurones and malononitrile, providing efficient access to benzothiophene-fused pyran derivatives under mild conditions. researchgate.net
The solvent can play a crucial role in directing the outcome of domino reactions. A K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones can yield either benzothiophene-fused pyranones or thiochromen-fused furans simply by the presence or absence of MgSO4, which likely controls the reaction pathway. rsc.org Similarly, the synthesis of benzothiophene derivatives from 1-(2-mercaptophenyl)-2-yn-1-ols can be directed towards different products based on the catalyst and solvent system, yielding (E)-2-(1-alkenyl)benzothiophenes with a palladium catalyst or 2-alkoxymethylbenzothiophenes via a radical-promoted process in alcoholic media. acs.org
| Reaction Type | Reactants | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Three-Component Domino | (Components not specified) | Water, Room Temperature, Catalyst-free | Benzothiophene fused pyrrolidones | Sustainable, transition metal-free | rsc.org |
| [4+2] Domino Reaction | Thioaurones, Malononitrile | Piperidine, DCM, Room Temperature | Benzothiophene-fused pyran derivatives | Mild conditions, broad scope | researchgate.net |
| Tunable Domino Reaction | Thioisatins, α-Bromoketones | K2CO3, with/without MgSO4 | Benzothiophene fused pyranone or Thiochromen fused furan | Product selectivity controlled by additive | rsc.org |
| Domino Condensation–Intramolecular C–S Bond Formation | 2-Fluorobenzonitrile derivatives, 2,5-Dihydroxy-1,4-dithiane | NaHCO3, Acetone/Water | 3-Amino-2-formyl benzothiophenes | Facilitated by addition of water | nih.gov |
Sustainable Chemical Synthesis Considerations
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. For the synthesis of this compound and its analogs, several of the advanced strategies discussed incorporate sustainable practices.
Microwave-assisted synthesis contributes to green chemistry by significantly reducing reaction times, which in turn lowers energy consumption. frontiersin.org The rapid, localized heating often leads to cleaner reactions with fewer byproducts, simplifying purification. rsc.org
Electrochemical methods are inherently green as they use electricity, a clean reagent, to drive reactions, avoiding the need for stoichiometric chemical oxidants or reductants that generate waste. rsc.org The development of electrocatalytic processes, such as those using CO2 as a C1 source, further enhances sustainability by utilizing a greenhouse gas as a chemical feedstock. chemistryviews.orgrsc.org
Domino and multicomponent reactions are fundamentally aligned with green chemistry principles. researchgate.net By combining multiple transformations into a single step, they reduce solvent usage, energy consumption, and waste generation associated with intermediate isolation and purification. Performing these reactions in environmentally benign solvents like water further boosts their green credentials. rsc.org
The selection of catalysts and reagents is also critical. Utilizing non-toxic, inexpensive, and readily available reagents, such as using sodium halides as a halogen source in ethanol, exemplifies a greener approach to synthesis. nih.gov The development of heterogeneous, recyclable catalysts can also significantly improve the environmental profile of a synthetic process. frontiersin.org These considerations are paramount in designing modern, efficient, and environmentally responsible routes to valuable chemical compounds like functionalized benzothiophenes.
Reactivity and Chemical Transformations of Tert Butyl Benzo B Thiophen 2 Ylcarbamate Derivatives
Transformations Involving the Carbamate (B1207046) Moiety
The carbamate group, primarily serving as a protecting group for the 2-amino functionality, can itself undergo selective transformations, enabling further derivatization.
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of tert-butyl benzo[b]thiophen-2-ylcarbamate to yield 2-aminobenzo[b]thiophene is typically achieved through acid-mediated cleavage.
The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is subsequently quenched to form isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.
Strong acids are generally employed for this transformation. A common method involves the use of trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), at room temperature. For instance, a related substrate, tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate, is effectively deprotected using a solution of TFA in DCM over 18 hours. nih.gov The volatile nature of TFA and DCM allows for easy removal of the reagents by co-evaporation with a solvent like toluene. nih.gov Other acidic systems, such as hydrogen chloride (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate, are also effective for Boc deprotection. researchgate.net
Milder conditions using Lewis acids can sometimes be employed for selective deprotection, although this is less common for N-Boc groups compared to O-Boc groups. Reagents like zinc bromide (ZnBr₂) in a mixed solvent system have been used for the removal of Boc groups, which can be advantageous when other acid-labile functionalities are present in the molecule. researchgate.net
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.govresearchgate.net |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | researchgate.net |
| Zinc Bromide (ZnBr₂) | Isopropanol/Nitromethane | Variable Temperature | researchgate.net |
While the primary function of the Boc group is protection, the carbamate nitrogen can also be a site for further functionalization, typically after deprotonation. The N-H proton of the carbamate is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation.
A more sophisticated method for functional group interconversion is transamidation. This process allows for the replacement of the tert-butoxycarbonyl group with a different amide functionality. A two-step, one-pot procedure has been described for related N-Boc protected amides. mdpi.com In the first step, the carbamate is activated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This forms a reactive N-acyl-Boc-carbamate intermediate. In the second step, the addition of a primary or secondary amine leads to aminolysis, where the amine displaces the activated carbamate to form a new amide bond at the 2-position of the benzo[b]thiophene ring. mdpi.com This method proceeds under mild conditions and avoids the need to isolate the often-sensitive free amine.
Regioselective Functionalization of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is susceptible to various functionalization reactions, with the regioselectivity being heavily influenced by the directing effects of existing substituents.
The N-Boc-carbamate group at the C-2 position is an activating, ortho-para-directing group. In the context of the benzo[b]thiophene ring, this strongly directs incoming electrophiles to the C-3 position of the thiophene (B33073) ring. The electron-rich nature of the benzo[b]thiophene system, further enhanced by the electron-donating carbamate, facilitates electrophilic aromatic substitution (EAS) reactions.
Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation : Bromination can be readily achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent, which is expected to yield the 3-bromo-tert-butyl benzo[b]thiophen-2-ylcarbamate derivative with high regioselectivity. nih.gov
Nitration : Nitration of the benzo[b]thiophene core can be complex. Studies on the nitration of benzo[b]thiophene-2-carboxylic acid show that substitution can occur at positions 3, 4, 6, and 7, depending on the reaction conditions. rsc.org For this compound, the strong directing effect of the carbamate group would favor substitution at the C-3 position. However, under forcing conditions, nitration on the benzene (B151609) ring is also possible. Reagents like acetyl nitrate (B79036) are effective for the nitration of Boc-protected anilines. researchgate.net
Friedel-Crafts Reactions : Friedel-Crafts alkylation or acylation, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would also be directed to the C-3 position. miracosta.edu The electrophile, a carbocation or an acylium ion, would preferentially attack this electron-rich site.
| Reaction | Typical Reagent | Predicted Major Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-tert-butyl benzo[b]thiophen-2-ylcarbamate | nih.gov |
| Nitration | HNO₃/H₂SO₄ or Acetyl Nitrate | 3-Nitro-tert-butyl benzo[b]thiophen-2-ylcarbamate | rsc.orgresearchgate.net |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | tert-Butyl (3-acylbenzo[b]thiophen-2-yl)carbamate | miracosta.edu |
Nucleophilic aromatic substitution (SₙAr) is not a feasible reaction on the parent this compound, as it lacks a suitable leaving group on the aromatic ring. However, halogenated derivatives, such as a 3-bromo or 3-chloro analog, can serve as substrates for SₙAr reactions.
The reaction generally proceeds via a two-step addition-elimination mechanism through a Meisenheimer complex, although concerted pathways have also been identified. nih.gov For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. While the benzo[b]thiophene system itself is electron-rich, the presence of a halogen can enable substitution by strong nucleophiles like alkoxides, thiolates, or amines, particularly under forcing conditions (e.g., high temperature).
Halogenated derivatives of this compound are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. The Boc-protected amine is generally stable under the conditions used for many of these reactions. researchgate.net
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org For example, a 3-bromo-tert-butyl benzo[b]thiophen-2-ylcarbamate derivative could be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., t-BuONa) to introduce a new amino substituent at the C-3 position. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling : This reaction couples an aryl halide with a boronic acid or ester to form a new C-C bond. nih.govnih.gov A 3-bromo-tert-butyl benzo[b]thiophen-2-ylcarbamate derivative could react with various aryl or heteroaryl boronic acids under palladium or nickel catalysis to generate 3-arylbenzo[b]thiophene structures. nih.govnih.gov
Heck Coupling : This reaction forms a C-C bond between an aryl halide and an alkene. A halogenated benzo[b]thiophene derivative could be coupled with alkenes to introduce vinyl or substituted vinyl groups onto the aromatic core.
These cross-coupling reactions provide a modular and efficient route to highly functionalized benzo[b]thiophene derivatives, starting from a halogenated version of this compound.
C-H Bond Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the construction of complex molecules from simpler precursors. In the context of this compound derivatives, C-H functionalization, particularly palladium-catalyzed arylation, offers a direct route to introduce aryl substituents onto the benzothiophene (B83047) core. The N-Boc-carbamate group can influence the regioselectivity of these transformations.
Research into the direct arylation of thiophene and its derivatives has shown that the reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and regioselectivity. While specific studies on this compound are not extensively detailed in the provided literature, the principles from related thiophene systems are applicable. For instance, palladium-catalyzed direct 5-arylation of thiophene derivatives bearing a CH₂NHCO₂tBu substituent at the 2-position proceeds in good yields. researchgate.net It is plausible that the carbamate group in this compound can similarly direct C-H activation.
The general approach involves the coupling of the N-Boc protected aminobenzothiophene with an aryl halide in the presence of a palladium catalyst. The regioselectivity of the arylation can be influenced by steric and electronic factors, as well as the potential for the carbamate group to act as a transient directing group.
| Catalyst | Base | Solvent | Arylating Agent | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | KOAc | DMAc | Aryl Bromide | Moderate to High | researchgate.net |
| PdCl(C₃H₅)(dppb) | KOAc | DMAc | Aryl Bromide | Good | researchgate.net |
| Pd(OAc)₂ | Cs₂CO₃ | Xylene | Aryl Iodide | Good | researchgate.net |
Redox Chemistry: Oxidation and Reduction of the Benzothiophene Scaffold
The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can significantly alter the electronic properties of the molecule. Oxidation transforms the electron-donating thiophene moiety into an electron-accepting sulfoxide (B87167) or sulfone. nih.gov This modulation of the electronic structure can influence the compound's reactivity and potential applications.
Oxidation: The oxidation of benzothiophene derivatives to their corresponding sulfones is a common transformation. nih.gov Various oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. The degree of oxidation, to either the sulfoxide or the sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction conditions. The resulting benzothiophene-1,1-dioxides are valuable synthetic intermediates. For example, a novel oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, proceeding via C-H activation. nih.gov
Reduction: The reduction of the benzothiophene scaffold itself is less commonly reported than its oxidation. However, functional groups attached to the benzothiophene ring can be readily reduced without affecting the core structure. A notable example is the reduction of nitro-substituted benzothiophenes. For instance, 2-(4-nitrophenyl)benzothiophene can be reduced to 2-(4-aminophenyl)benzothiophene using stannous chloride (SnCl₂) in refluxing ethanol. nih.gov This transformation highlights the stability of the benzothiophene ring under certain reducing conditions.
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Oxidation of Benzothiophene | m-CPBA | Benzothiophene-1,1-dioxide | nih.gov |
| Reduction of a Nitro-substituent | SnCl₂/Ethanol | Amino-substituted Benzothiophene | nih.gov |
Role as a Strategic Protecting Group in Complex Molecular Architectures
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of installation and its stability under a variety of reaction conditions, yet facile removal under acidic conditions. masterorganicchemistry.com In the context of this compound, the Boc group serves to protect the 2-amino functionality, allowing for selective transformations at other positions of the benzothiophene ring.
The use of protecting groups is crucial in the multi-step synthesis of complex molecules, where different functional groups need to be masked to prevent unwanted side reactions. jocpr.com The Boc group's orthogonality to many other protecting groups makes it particularly valuable in such synthetic strategies. jocpr.com
A practical application of the Boc-protected aminobenzothiophene is demonstrated in the synthesis of benzothiophene-chalcone hybrids. In this synthesis, the Boc group protects the amino moiety while other synthetic manipulations are carried out on the benzothiophene core. nih.gov The Boc group can be quantitatively removed at a later stage, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free amine for further functionalization, such as in peptide synthesis. masterorganicchemistry.com
The strategic use of the Boc protecting group in this compound allows for the sequential and controlled construction of complex molecular architectures, making it an indispensable tool in medicinal and materials chemistry.
Strategic Applications in Organic Synthesis and Chemical Scaffold Development
Versatility as a Synthetic Building Block for Advanced Heterocyclic Systems
The structural framework of tert-Butyl benzo[b]thiophen-2-ylcarbamate is ideally suited for the construction of more complex, fused heterocyclic systems. The benzo[b]thiophene core can be elaborated upon through various coupling and cyclization strategies, with the Boc-protected amine ensuring that this functionality remains intact until its transformation is desired.
A significant application is in the synthesis of benzo[b]thieno[2,3-d]thiophene derivatives, which are of interest as organic semiconductors. mdpi.com The synthesis pathway leverages the title compound as a precursor to access this advanced heterocyclic system. The process typically involves lithiation of the benzo[b]thiophene core at a specific position, followed by reaction with an appropriate electrophile to build the second thiophene (B33073) ring. The Boc group ensures the amino functionality does not interfere with the strongly basic conditions required for lithiation. For instance, a common strategy involves the stannylation of the core, followed by a Stille coupling reaction to introduce further complexity. mdpi.com
Table 1: Exemplary Synthesis of an Advanced Heterocyclic System
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Lithiation & Stannylation | 1. n-BuLi, THF, -78 °C2. Tributyltin chloride | Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | Activation of the core for subsequent coupling. |
This controlled, stepwise approach highlights the utility of this compound in creating elaborate polycyclic aromatic systems with potential applications in materials science.
Precursor to Diverse Functionalized Benzothiophene (B83047) Derivatives
The primary role of the Boc group is to serve as a temporary mask for the 2-amino group, enabling chemists to perform reactions on other parts of the molecule or to selectively reveal the amine for further functionalization. This makes this compound a versatile precursor to a wide array of derivatives. mdpi.com
The most fundamental transformation is the deprotection of the amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which cleanly cleaves the carbamate (B1207046) to yield the free 2-aminobenzo[b]thiophene. google.com This primary amine is a nucleophile and can undergo a host of subsequent reactions:
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the introduction of a wide variety of substituents at the 2-position, each potentially modulating the biological activity or physical properties of the parent molecule. For example, derivatives of the related 2-aminobenzothiazole (B30445) scaffold have been synthesized using similar strategies to create libraries of compounds for drug discovery. researchgate.net
Table 2: Selected Functionalization Reactions from the 2-Amino Core
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Deprotection | Trifluoroacetic acid (TFA) | Primary Amine (-NH₂) |
| Acylation | R-COCl or R-COOH, EDCI/HOBt | Amide (-NHCOR) |
| Condensation | Aldehydes/Ketones | Imine (-N=CHR) |
This flexibility makes the title compound an invaluable starting material for creating diverse libraries of benzothiophene derivatives for screening and optimization in medicinal chemistry. nih.govresearchgate.net
Integration into Multistep Total Synthesis Efforts
The benzo[b]thiophene core is a key structural motif found in several complex and pharmacologically significant molecules. nih.gov Therefore, building blocks like this compound are of strategic importance in the planning and execution of multistep total synthesis, particularly in the context of medicinal chemistry and drug analogue development.
Two prominent examples of pharmaceuticals built upon a 2-substituted benzo[b]thiophene scaffold are Raloxifene and Zileuton. nih.govjocpr.com
Raloxifene is a selective estrogen receptor modulator (SERM) used in the treatment and prevention of osteoporosis. jocpr.commdpi.com Its structure features a 2-aryl-benzo[b]thiophene core.
Zileuton is a 5-lipoxygenase inhibitor used in the management of asthma. drugbank.comnih.gov Its core structure is N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea.
While established large-scale syntheses of these specific drugs may utilize alternative routes such as building the heterocyclic ring from acyclic precursors, the use of a pre-formed, protected intermediate like this compound represents a robust strategy for laboratory-scale synthesis and the generation of novel analogues. researchgate.netmdpi.com The Boc-protecting group is essential in such multi-step sequences to prevent the nucleophilic amine from interfering with other reactions, such as Friedel-Crafts acylations or organometallic additions, which are often required to construct the final complex molecule. researchgate.net
Contribution to the Discovery and Design of Novel Chemical Scaffolds
The benzo[b]thiophene ring system is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a foundation for the development of a wide range of therapeutic agents. Derivatives have shown a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
The strategic value of this compound lies in its ability to act as a launchpad for the exploration of new chemical space around this privileged core. The Boc-protected amine at the 2-position is a key handle for diversification. Using techniques like solid-phase synthesis, this building block can be anchored to a resin and subjected to a series of reactions to create large libraries of related but distinct compounds. researchgate.net
By systematically varying the substituents introduced after deprotection of the amine, or by further modifying the benzothiophene ring, medicinal chemists can design and synthesize novel chemical scaffolds. This approach accelerates the discovery of new lead compounds with desired pharmacological profiles. For instance, the combination of the benzothiophene nucleus with an acylhydrazone functional group has led to the identification of new compounds with activity against multidrug-resistant Staphylococcus aureus. google.com This demonstrates how the core scaffold, made synthetically accessible and versatile by intermediates like this compound, contributes directly to the design of new molecular architectures with therapeutic potential.
Future Outlook and Emerging Research Frontiers
Development of Novel and Efficient Synthetic Paradigms
The synthesis of benzo[b]thiophene derivatives has been a subject of extensive research, with numerous methods being developed to construct this valuable heterocyclic scaffold. ias.ac.inorganic-chemistry.orgrsc.orgresearchgate.net Traditional approaches often involve multi-step procedures that can be time-consuming and may generate significant waste. The future of synthesizing tert-Butyl benzo[b]thiophen-2-ylcarbamate and related compounds will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies.
One promising avenue is the use of catalyst-controlled domino reactions, which allow for the construction of complex molecular architectures in a single operation from simple starting materials. semanticscholar.org For instance, the synthesis of benzo[b]thiophene derivatives has been achieved through rhodium-catalyzed three-component coupling reactions. researchgate.net The application of such multicomponent reactions to the synthesis of functionalized benzo[b]thiophenes, including carbamate (B1207046) derivatives, could significantly streamline their production.
Furthermore, the Curtius rearrangement offers a classic yet effective method for the synthesis of carbamates. nih.gov The synthesis of tert-butyl N-(thiophen-2-yl)carbamate, a related compound, has been successfully achieved using this reaction. nih.gov Future research could focus on optimizing and adapting this and other rearrangement reactions for the efficient synthesis of this compound. Another area of exploration is the development of novel synthetic procedures that avoid harsh reaction conditions and utilize readily available starting materials. For example, a general procedure for the synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylates has been reported, which involves the coupling of benzothiophene-2-carboxylic acid with tert-butyl carbazate (B1233558). mdpi.com This highlights the potential for developing modular synthetic routes that allow for the easy diversification of the benzo[b]thiophene core.
| Synthetic Approach | Key Features | Potential Advantages |
| Domino Reactions | Multiple bond-forming reactions in a single step. | Increased efficiency, reduced waste, step economy. |
| Multicomponent Reactions | Three or more reactants combine in a single reaction. | High atom economy, access to molecular diversity. |
| Optimized Rearrangement Reactions | Refinement of classic reactions like the Curtius rearrangement. | Improved yields, milder reaction conditions. |
| Modular Synthetic Routes | Stepwise construction allowing for easy modification. | Facile generation of compound libraries for screening. |
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. For this compound and its derivatives, advanced computational approaches such as Density Functional Theory (DFT) are set to play a pivotal role in elucidating their electronic structure, stability, and potential applications. bohrium.comub.ac.idbath.ac.uknih.govtandfonline.com
DFT calculations can provide valuable insights into the geometry, electronic properties, and spectroscopic characteristics of benzo[b]thiophene derivatives. bohrium.comub.ac.idbath.ac.uknih.gov These computational studies can help in understanding the structure-property relationships within this class of compounds. For example, computational analysis of benzo[b]thiophene derivatives has been used to study their potential as charge transfer complexes and for their non-linear optical (NLO) properties. bohrium.com
Molecular docking and molecular dynamics simulations are other powerful computational tools that can predict the interaction of benzo[b]thiophene derivatives with biological targets. bath.ac.uknih.govnih.govnih.gov This is particularly relevant for the design of new therapeutic agents. By simulating the binding of these compounds to specific proteins or enzymes, researchers can identify promising candidates for further experimental investigation. Quantum chemical calculations can also be employed to assess the stability and reactivity of these molecules, providing a theoretical framework to understand their behavior in different chemical environments. nih.gov
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Geometry, energy levels, spectroscopic properties. bohrium.comub.ac.idbath.ac.uknih.gov |
| Molecular Docking | Prediction of binding modes to biological macromolecules. | Identification of potential drug targets and lead compounds. bath.ac.uknih.govnih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Understanding conformational changes and binding stability. nih.gov |
| Quantum Chemical Calculations | Assessment of molecular stability and reactivity. | Reaction mechanisms, kinetic and thermodynamic parameters. nih.gov |
Interdisciplinary Research with Materials Science (e.g., Organic Semiconductors)
The unique electronic properties of the benzo[b]thiophene core make it a promising building block for the development of novel organic electronic materials. mdpi.comresearchgate.netmdpi.com Interdisciplinary research at the interface of chemistry and materials science is expected to unlock the full potential of this compound and its derivatives in applications such as organic semiconductors. mdpi.comresearchgate.netmdpi.comnih.gov
Benzo[b]thiophene derivatives have been successfully utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). mdpi.comresearchgate.netmdpi.com The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their charge transport properties. The introduction of a tert-butylcarbamate (B1260302) group onto the benzo[b]thiophene scaffold could modulate these properties, potentially leading to improved device performance.
Future research in this area will likely focus on the design and synthesis of novel benzo[b]thiophene-based materials with tailored electronic properties. This will involve the systematic variation of substituents on the benzo[b]thiophene core and the investigation of their impact on the material's performance in electronic devices. The development of solution-processable materials is particularly important as it offers the potential for low-cost, large-area fabrication of electronic devices. mdpi.comresearchgate.netmdpi.com
| Application Area | Key Properties of Benzo[b]thiophene Derivatives | Future Research Direction |
| Organic Field-Effect Transistors (OFETs) | Good charge carrier mobility, solution processability. mdpi.comresearchgate.netmdpi.com | Synthesis of new derivatives with enhanced performance and stability. |
| Organic Photovoltaics (OPVs) | Tunable energy levels, good light absorption. | Design of donor and acceptor materials for efficient solar cells. |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields, thermal stability. nih.gov | Development of new emitters for next-generation displays. |
Bio-Inspired Synthesis and Derivatization Strategies
Nature provides a vast inspiration for the development of new synthetic methodologies and functional molecules. Bio-inspired synthesis and derivatization strategies are emerging as a powerful approach for creating novel compounds with unique properties. While direct bio-inspired synthesis of this compound has not been reported, the principles of this field can be applied to the development of new derivatives and synthetic routes.
The benzo[b]thiophene scaffold itself is found in some natural products, and understanding the biosynthetic pathways of these compounds could provide inspiration for the development of new synthetic methods. Moreover, the functionalization of the benzo[b]thiophene core with biologically relevant moieties, such as amino acids or sugars, could lead to the creation of new bioactive compounds.
The synthesis of benzo[b]thiophene derivatives with antimicrobial and antioxidant properties has been reported, highlighting the potential for this class of compounds in biomedical applications. ias.ac.inresearchgate.netrsc.org Future research could explore the use of bio-inspired approaches to design and synthesize new benzo[b]thiophene derivatives with enhanced biological activity. This could involve the incorporation of pharmacophores from natural products or the use of enzymatic catalysis to perform selective transformations on the benzo[b]thiophene scaffold.
| Bio-Inspired Approach | Description | Potential Application |
| Biomimetic Synthesis | Mimicking natural synthetic pathways to create complex molecules. | Development of novel and efficient routes to benzo[b]thiophene derivatives. |
| Natural Product Analogs | Incorporating structural features from natural products into synthetic molecules. | Creation of new compounds with enhanced biological activity. |
| Enzymatic Catalysis | Using enzymes to perform selective chemical transformations. | Greener and more efficient synthesis of functionalized benzo[b]thiophenes. |
Q & A
Basic: What are the established synthetic routes for tert-Butyl benzo[b]thiophen-2-ylcarbamate, and how are key intermediates validated?
Answer:
The synthesis typically involves coupling benzo[b]thiophen-2-amine with tert-butyl carbamoyl chloride or via carbamate protection of an amine intermediate. A validated approach includes:
- Step 1: Reacting benzo[b]thiophen-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation: Intermediate confirmation using -NMR to detect the tert-butyl group (singlet at ~1.4 ppm) and IR spectroscopy for C=O stretching (~1680–1720 cm⁻¹) .
| Key Parameters | Typical Conditions |
|---|---|
| Reaction Temperature | 0–25°C (ambient) |
| Reaction Time | 4–12 hours |
| Yield | 60–75% (depending on purity) |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : -NMR confirms the tert-butyl group (δ 1.4 ppm, 9H) and aromatic protons (δ 6.8–7.8 ppm). -NMR identifies the carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 263.09 for C₁₃H₁₅NO₂S) .
- X-ray Crystallography : Resolves bond angles (e.g., C–O–C ~120°) and confirms solid-state conformation .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Fire Hazards : Use dry sand or alcohol-resistant foam; avoid water (risk of toxic gas emission, e.g., CO, NOₓ) .
- Spill Management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening : Evaluate bases (e.g., DMAP vs. triethylamine) to enhance Boc protection efficiency.
- Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve solubility.
- Temperature Control : Slow addition of Boc₂O at 0°C minimizes side reactions (e.g., hydrolysis).
- Scale-Up Example : A 10 mmol scale achieved 82% yield using DMAP in THF under nitrogen .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability : Decomposition occurs above 80°C (TGA data shows mass loss ~150°C).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (HPLC monitoring shows 95% purity retention over 6 months).
- Moisture Sensitivity : Hydrolysis of the carbamate group is observed at >60% humidity (FT-IR detects amine formation) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data?
Answer:
- Polymorphism Analysis : Use DSC to identify melting point variations (e.g., Form I: 110°C vs. Form II: 98°C).
- Solvent Recrystallization : Reproduce crystals in ethyl acetate/hexane and compare XRD patterns with literature .
- Case Study : A 2023 study resolved discrepancies in -NMR shifts by standardizing solvent (CDCl₃ vs. DMSO-d₆) and concentration .
Advanced: What strategies are effective for functionalizing the benzo[b]thiophene moiety post-synthesis?
Answer:
- Electrophilic Substitution : Bromination at the 5-position using NBS in DMF (yield: 70%).
- Suzuki Coupling : Introduce aryl groups via Pd(PPh₃)₄ catalysis (e.g., phenylboronic acid, 65% yield).
- Challenges : Steric hindrance from the tert-butyl group requires elevated temperatures (80–100°C) .
Advanced: How can computational modeling aid in predicting reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
